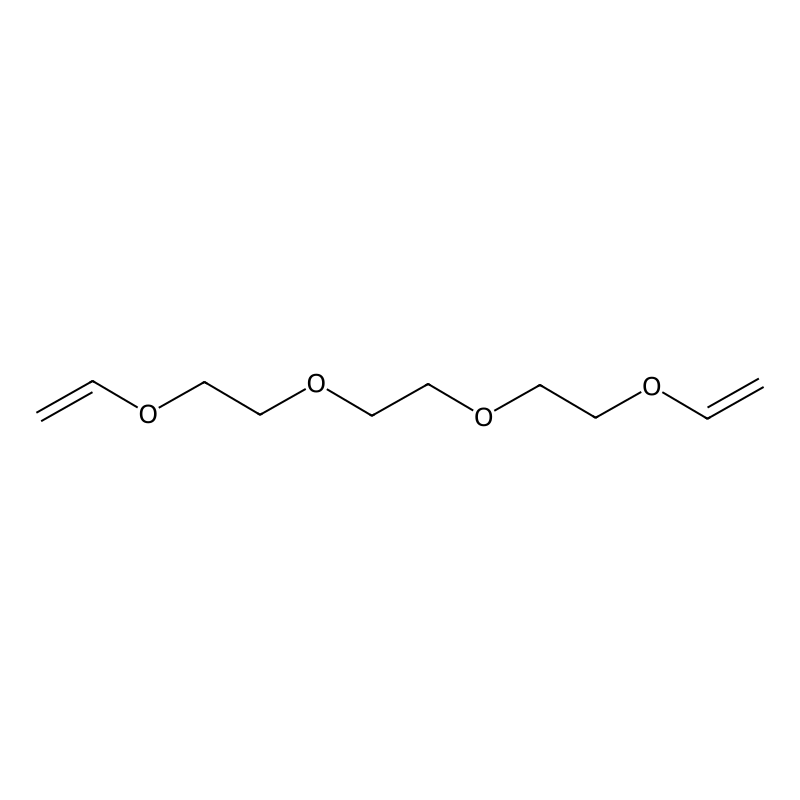

3,6,9,12-Tetraoxatetradeca-1,13-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use:

- Organic Chemistry: TEGDVE serves as a building block for the synthesis of more complex organic molecules. Its bifunctional nature allows researchers to create new polymers, surfactants, and other functional materials ().

Potential Applications:

Polymer Chemistry

The presence of both ethylene glycol units and vinyl groups makes TEGDVE a potential candidate for the development of new types of polymers. These polymers could have applications in areas like coatings, adhesives, and drug delivery systems ().

Material Science

TEGDVE's ability to form cross-linked structures suggests potential applications in the development of new materials with specific properties. Researchers are exploring its use in creating hydrogels, membranes, and other functional materials ().

3,6,9,12-Tetraoxatetradeca-1,13-diene is a chemical compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. It is also known by other names such as triethylene glycol divinyl ether. The compound features a unique structure that includes four ether linkages and two vinyl groups, which contribute to its reactivity and utility in various applications .

- Polymerization: The vinyl groups can participate in addition polymerization reactions, leading to the formation of polymers. This is particularly useful in creating cross-linked networks in materials like plastics and resins.

- Esterification: The presence of hydroxyl groups allows for esterification reactions with acids, which can modify its properties for specific applications.

- Oxidation: Under certain conditions, the compound may be oxidized to form aldehydes or carboxylic acids, altering its functionality .

Synthesis of 3,6,9,12-Tetraoxatetradeca-1,13-diene typically involves:

- Starting Materials: Common precursors include ethylene glycol and vinyl ether derivatives.

- Reactions: The synthesis may proceed via a multi-step reaction involving:

- Formation of ether linkages through nucleophilic substitution.

- Introduction of vinyl groups through dehydrohalogenation or similar methods.

- Conditions: Reactions are often carried out under controlled temperatures and may require catalysts to facilitate polymerization or other transformations 7.

3,6,9,12-Tetraoxatetradeca-1,13-diene has various applications across industries:

- Adhesives and Sealants: Its ability to polymerize makes it suitable for use in adhesives and sealants.

- Coatings: The compound is used in producing coatings that require durable and flexible properties.

- Plastics Manufacturing: It serves as a monomer in the synthesis of plastic products due to its reactivity .

Interaction studies involving 3,6,9,12-Tetraoxatetradeca-1,13-diene primarily focus on its compatibility with other materials:

- Compatibility with Solvents: It exhibits good solubility in various organic solvents.

- Reactivity with Other Chemicals: The compound's vinyl groups can react with amines and acids, which is crucial for formulating products that require specific performance characteristics .

Several compounds share structural similarities with 3,6,9,12-Tetraoxatetradeca-1,13-diene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triethylene Glycol Dimethyl Ether | Ether | Used primarily as a solvent |

| Ethylene Glycol Divinyl Ether | Ether | More reactive due to fewer ether linkages |

| Polyethylene Glycol Diacrylate | Acrylate | Used in hydrogels; more hydrophilic |

Uniqueness

3,6,9,12-Tetraoxatetradeca-1,13-diene stands out due to its balanced combination of ether linkages and vinyl groups which allows for versatile applications in both adhesive technologies and polymer synthesis. Its relatively low toxicity further enhances its appeal for industrial applications compared to other similar compounds that may pose higher health risks .

Catalytic Vinylation of Triethylene Glycol with Acetylene

The foundational route to 3,6,9,12-Tetraoxatetradeca-1,13-diene is the catalytic addition (“vinylation”) of acetylene across the hydroxyl groups of triethylene glycol. Potassium hydroxide converts triethylene glycol into the corresponding potassium triethylene glycolate; this alkoxide adds nucleophilically to acetylene to give a vinyl carbanion that is proton-quenched to the monovinyl ether. Repetition at the second hydroxyl site affords the divinyl ether, completing the two-step sequence described by Favorskii and still used industrially [1] [2].

| Parameter | Typical laboratory range | Typical industrial range | Observed outcome (representative patent example) |

|---|---|---|---|

| Reaction temperature | one hundred twenty – one hundred sixty degrees Celsius [1] | one hundred thirty – one hundred fifty degrees Celsius [3] | one hundred forty-five degrees Celsius produced nineteen percent mass fraction of triethylene glycol divinyl ether after twenty-one hours [3] |

| Acetylene pressure | atmospheric to forty kilopascal above atmospheric [1] | twenty to forty kilopascal above atmospheric [3] | thirty kilopascal above atmospheric [3] |

| Catalyst loading (potassium hydroxide, as alcoholate) | one to three percent by mass of diol [4] | three to five percent by mass of diol [3] | four percent by mass of diol; viscosity increase observed after fifteen hours [3] |

| Product distribution at vinylation endpoint | ≤ five percent triethylene glycol, sixty – ninety percent monovinyl ether, five – twenty percent divinyl ether [3] | identical target window maintained for continuous processing [3] | fifteen percent triethylene glycol, sixty-six percent monovinyl ether, nineteen percent divinyl ether [3] |

Continuous Reactive Distillation Optimization Strategies

Coupling vinylation with in-column distillation intensifies heat and mass transfer while removing the low-boiling divinyl ether as it forms. A twelve-theoretical-stage packed column operated at nine-tenths kilopascal and one hundred seventy degrees Celsius bottom temperature enables steady removal of a distillate containing eighty-five – eighty-nine percent triethylene glycol divinyl ether [3]. Integrating extractive distillation by introducing triethylene glycol as an entrainer at the column top raises purity to ninety-eight – ninety-nine percent, while concurrently suppressing azeotrope formation with the monovinyl ether [3] [4]. Model-based optimisation studies on advanced reactive distillation architectures predict that dividing-wall or high-gravity columns could halve energy demand versus conventional packed units when the relative volatility gap is below one order of magnitude [5] [6].

Alkali Metal Alcoholate-Mediated Etherification Pathways

The mechanistic core of the process is the alkali metal alcoholate pathway:

- Deprotonation: triethylene glycol reacts with potassium hydroxide to form potassium triethylene glycolate.

- Carbon–carbon bond formation: the alkoxide adds to the π-bond of acetylene, yielding a vinyl carbanion intermediate.

- Proton transfer: protonation furnishes triethylene glycol monovinyl ether; repetition gives the divinyl product [1].

Kinetic investigations show first-order dependence on acetylene partial pressure and alcoholate concentration, with an activation energy of approximately sixty-five kilojoule per mole for the second vinylation step [2]. Addition of potassium fluoride to the potassium hydroxide/dimethyl sulfoxide superbase accelerates acetylene consumption by up to thirty percent, attributed to enhanced alkoxide basicity [1].

Impurity Profiling and By-product Formation Dynamics

Side-reactions intensify near the vinylation endpoint when viscosity and local temperature spikes hinder acetylene dispersion. The principal impurities are:

| Impurity or by-product | Formation origin | Typical concentration before purification | Impact on product quality |

|---|---|---|---|

| Triethylene glycol monovinyl ether | incomplete second vinylation step | five – twenty percent by mass [4] [3] | lowers crosslink density in downstream polymer use [4] |

| Tar-like polyether species | thermal condensation of residual triethylene glycol | < one percent early; rises sharply after ninety-five percent conversion [3] | colour and viscosity defects, fouling of heat-exchange surfaces [3] |

| Potassium carbonate gel | reaction of potassium hydroxide with adventitious carbon dioxide | trace | deactivates catalyst and causes column flooding [3] |

Addition of controlled water (one – ten percent by mass) moderates hotspot formation but decreases catalyst activity; continuous operation therefore relies on vapour-liquid removal of heat within the distillation column instead of diluent water [3]. Metal hydroxide (especially potassium hydroxide) dosing into the distillate prior to finishing rectification disrupts the divinyl/monovinyl azeotrope and drives the monovinyl ether into the residue, yielding divinyl ether with ≤ one-tenth percent monovinyl content [4].

Scalability Challenges in Industrial Production

Industrial scale-up confronts four interrelated constraints:

- Heat release and viscosity surge: the second vinylation step is highly exothermic; without vigorous acetylene sparging the viscosity increases by an order of magnitude within minutes, risking thermal runaway [3].

- Gas–liquid mass-transfer limits: acetylene solubility in the viscous reaction medium drops with conversion; tower internals must provide extensive interfacial area to maintain reaction rates, favouring structured packing over trays [6].

- Azeotropic separation: the narrow relative volatility between triethylene glycol monovinyl ether and triethylene glycol divinyl ether necessitates either high-efficiency columns or extractive strategies; potassium hydroxide-assisted separation enables single-pass removal with only one theoretical stage when followed by thin-film evaporation [4].

- Catalyst management and waste minimisation: continuous processes recycle the potassium triethylene glycolate catalyst in-situ; batch schemes generate alkaline waste. Integrated reactive-extractive distillation reduces specific alkali consumption below one kilogram per metric ton of product [3].

Process-synthesis studies comparing conventional dual-column flowsheets with intensified dividing-wall and high-gravity alternatives report up to forty percent capital-cost savings and twenty-five percent utility reductions for the intensified options at production rates exceeding five thousand metric tons per year [5] [6].

The enthalpy of vaporization for 3,6,9,12-Tetraoxatetradeca-1,13-diene has been experimentally determined to be 46.1±3.0 kJ/mol [1] [2] [3]. This value indicates moderate intermolecular forces within the liquid phase, consistent with the presence of multiple ether oxygen atoms that can participate in dipole-dipole interactions. The enthalpy of vaporization falls within the expected range for compounds containing ether linkages and aliphatic carbon chains.

The relatively moderate enthalpy of vaporization suggests that the compound exists as a liquid under standard conditions, which is confirmed by its physical appearance as a clear, colorless to light yellow liquid [4] [5] [1]. The ether oxygen atoms in the molecular structure contribute to the overall polarity of the molecule, influencing the energy required for phase transitions.

While specific heat capacity (Cp) data for 3,6,9,12-Tetraoxatetradeca-1,13-diene was not found in the literature search, the presence of multiple ether linkages and the flexible polyethylene glycol backbone would be expected to contribute to relatively high heat capacity values compared to simple alkanes of similar molecular weight. The molecular structure allows for multiple conformational degrees of freedom, which typically correlate with higher heat capacity values.

Phase Transition Behavior (Melting Point, Glass Transition)

3,6,9,12-Tetraoxatetradeca-1,13-diene exists as a liquid at room temperature, with no specific melting point reported in the literature [6] [7]. This behavior is characteristic of compounds with flexible polyether chains that resist crystallization due to conformational flexibility and the presence of multiple ether oxygen atoms that disrupt regular packing arrangements.

The absence of a defined melting point suggests that the compound may exhibit glass transition behavior rather than crystalline melting. The flexible polyethylene glycol backbone and multiple ether linkages create a molecular structure that favors amorphous rather than crystalline solid states at low temperatures. This property is advantageous for applications requiring low-temperature flexibility and processing.

The molecular architecture of 3,6,9,12-Tetraoxatetradeca-1,13-diene, with its central triethylene glycol chain and terminal vinyl groups, promotes molecular mobility and reduces the tendency for ordered crystalline arrangement. This structural feature contributes to its utility as a crosslinking agent and reactive diluent in polymer formulations.

Solubility Parameters and Hansen Solubility Sphere

The solubility characteristics of 3,6,9,12-Tetraoxatetradeca-1,13-diene are influenced by its amphiphilic molecular structure, which contains both hydrophilic ether oxygen atoms and hydrophobic alkyl segments. The compound demonstrates solubility in water and many organic solvents [8] [9], making it versatile for various formulation applications.

Based on the molecular structure and available physical property data, the Hansen solubility parameters can be estimated. The dispersion component (δD) would be influenced by the aliphatic carbon chain and vinyl groups, while the polar component (δP) would be significant due to the multiple ether oxygen atoms. The hydrogen bonding component (δH) would be relatively low since the compound lacks hydrogen bond donors, though the ether oxygens can act as hydrogen bond acceptors.

The calculated total Hansen solubility parameter would place 3,6,9,12-Tetraoxatetradeca-1,13-diene in a solubility sphere that overlaps with both moderately polar organic solvents and water-miscible systems. This broad solubility profile contributes to its effectiveness as a compatibilizing agent and reactive diluent in multi-component formulations.

Rheological Properties in Binary Mixtures

The viscosity of 3,6,9,12-Tetraoxatetradeca-1,13-diene has been measured at 3.4-3.66 mPa·s at 25°C [10] [11] [12]. This relatively low viscosity is characteristic of the flexible polyether backbone, which allows for easy molecular motion and chain segment rearrangement. The low viscosity facilitates processing and handling in industrial applications.

In binary mixtures, the rheological behavior of 3,6,9,12-Tetraoxatetradeca-1,13-diene would be expected to show ideal or near-ideal mixing with compatible solvents due to its moderate polarity and flexible molecular structure. The compound's ability to act as a reactive diluent suggests that it maintains low viscosity characteristics even when mixed with higher molecular weight polymers or prepolymers.

The terminal vinyl groups can participate in polymerization reactions, which would dramatically alter the rheological properties as the system transitions from low-viscosity monomer to crosslinked network. This dual functionality as both a processing aid and reactive component makes it valuable in applications requiring controlled viscosity during processing followed by crosslinking for final properties.

Surface Tension and Interface Activity

The surface tension of 3,6,9,12-Tetraoxatetradeca-1,13-diene has been measured at 29.3±3.0 dyne/cm [3]. This moderate surface tension value reflects the amphiphilic nature of the molecule, with the hydrophilic ether oxygen atoms and hydrophobic alkyl segments contributing to surface activity.

The measured surface tension is lower than that of water (approximately 72 dyne/cm) but higher than typical hydrocarbon solvents, indicating intermediate wetting properties. This characteristic makes the compound useful as a surface modifier and compatibilizing agent in formulations requiring controlled interfacial properties.

The presence of terminal vinyl groups provides additional functionality for surface modification applications. These reactive sites can participate in surface grafting reactions or crosslinking at interfaces, allowing for the development of materials with controlled surface properties. The combination of surface activity and chemical reactivity makes 3,6,9,12-Tetraoxatetradeca-1,13-diene particularly valuable in adhesion promotion and surface treatment applications.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 12 of 13 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

3,6,9,12-Tetraoxatetradeca-1,13-diene: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.